molecular formula C14H8BrCl B14202269 1-[(3-Bromophenyl)ethynyl]-2-chlorobenzene CAS No. 832744-22-6

1-[(3-Bromophenyl)ethynyl]-2-chlorobenzene

Cat. No.: B14202269
CAS No.: 832744-22-6
M. Wt: 291.57 g/mol
InChI Key: OVJBHMMNSYIRKC-UHFFFAOYSA-N
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Description

1-[(3-Bromophenyl)ethynyl]-2-chlorobenzene is an organic compound that features a bromophenyl group attached to an ethynyl linkage, which is further connected to a chlorobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromophenyl)ethynyl]-2-chlorobenzene typically involves the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method employs palladium catalysts to facilitate the formation of carbon-carbon bonds between the bromophenyl and ethynyl groups . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar cross-coupling techniques but optimized for larger batches. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making the process more suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Bromophenyl)ethynyl]-2-chlorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functional groups.

Scientific Research Applications

1-[(3-Bromophenyl)ethynyl]-2-chlorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism by which 1-[(3-Bromophenyl)ethynyl]-2-chlorobenzene exerts its effects involves its interaction with various molecular targets. The ethynyl linkage allows for the formation of stable carbon-carbon bonds, which can influence the reactivity and stability of the compound. The bromine and chlorine atoms can participate in halogen bonding, affecting the compound’s behavior in different environments.

Comparison with Similar Compounds

  • 1-[(4-Bromophenyl)ethynyl]-2-chlorobenzene
  • 1-[(3-Bromophenyl)ethynyl]-4-chlorobenzene
  • 1-[(3-Bromophenyl)ethynyl]-2-fluorobenzene

Uniqueness: 1-[(3-Bromophenyl)ethynyl]-2-chlorobenzene is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

832744-22-6

Molecular Formula

C14H8BrCl

Molecular Weight

291.57 g/mol

IUPAC Name

1-bromo-3-[2-(2-chlorophenyl)ethynyl]benzene

InChI

InChI=1S/C14H8BrCl/c15-13-6-3-4-11(10-13)8-9-12-5-1-2-7-14(12)16/h1-7,10H

InChI Key

OVJBHMMNSYIRKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC2=CC(=CC=C2)Br)Cl

Origin of Product

United States

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